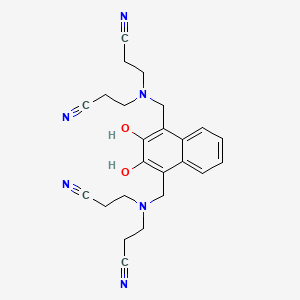
Propionitrile, 3,3',3'',3'''-((2,3-dihydroxy-1,4-naphthylene)bis(methylenenitrilo))tetra-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile is a complex organic compound characterized by its unique structure, which includes multiple cyanoethyl groups and a naphthalene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of cyanoethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
化学反应分析
Types of Reactions
3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the cyanoethyl groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications.
科学研究应用
3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound’s cyanoethyl groups can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- 4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalene
- 2,3-dihydroxy-1-(cyanoethyl)-naphthalene
Uniqueness
Compared to similar compounds, 3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile is unique due to its multiple cyanoethyl groups, which enhance its reactivity and potential for forming complex interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
73826-32-1 |
|---|---|
分子式 |
C24H26N6O2 |
分子量 |
430.5 g/mol |
IUPAC 名称 |
3-[[4-[[bis(2-cyanoethyl)amino]methyl]-2,3-dihydroxynaphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile |
InChI |
InChI=1S/C24H26N6O2/c25-9-3-13-29(14-4-10-26)17-21-19-7-1-2-8-20(19)22(24(32)23(21)31)18-30(15-5-11-27)16-6-12-28/h1-2,7-8,31-32H,3-6,13-18H2 |
InChI 键 |
UUWDNSITWXTZIY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2CN(CCC#N)CCC#N)O)O)CN(CCC#N)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


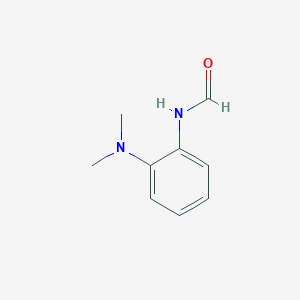
![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)
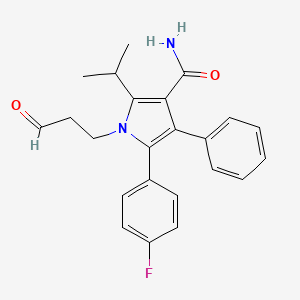
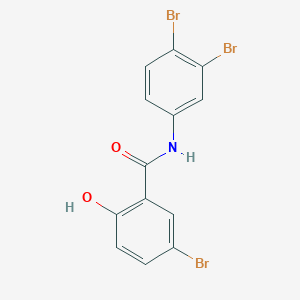
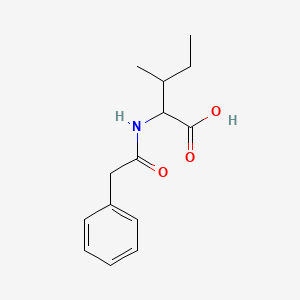
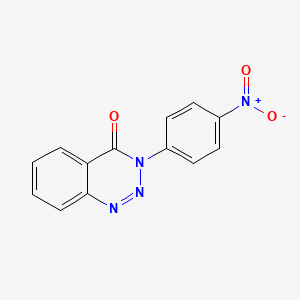

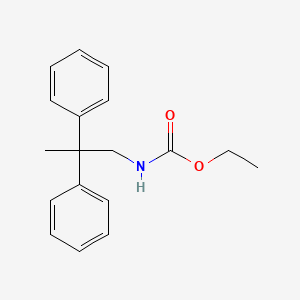
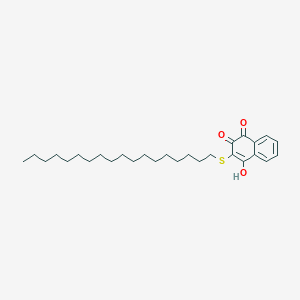
![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)
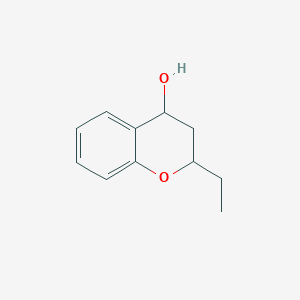

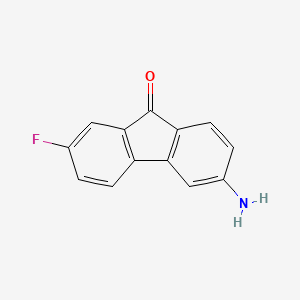
![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
